16-(叔丁氧基)-16-氧代十六烷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

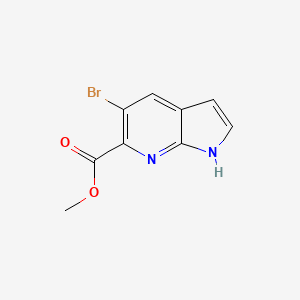

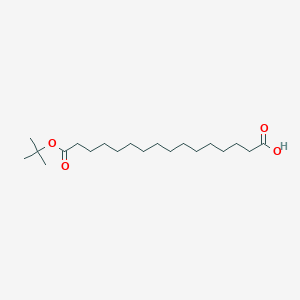

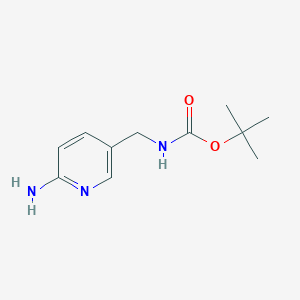

16-(Tert-butoxy)-16-oxohexadecanoic acid is a compound that is structurally similar to 20-(tert-Butoxy)-20-oxoicosanoic acid . It is a white to off-white powder and is used as a medical intermediate . It is also used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of compounds similar to 16-(Tert-butoxy)-16-oxohexadecanoic acid involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular structure of 16-(Tert-butoxy)-16-oxohexadecanoic acid is similar to that of 15-amino-16-(tert-butoxy)-16-oxo-4,7,10,13-tetraoxahexadecanoic acid . It contains a total of 55 bonds, including 24 non-H bonds, 2 multiple bonds, 17 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 4 ethers (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving compounds like 16-(Tert-butoxy)-16-oxohexadecanoic acid are complex. For instance, the thermal decomposition of di-tert-butyl peroxide (DTBP), a similar compound, obeys n-th-order reaction and the type of Arrhenius equation . The order of reaction is first without any exception . Another reaction involves the selective deprotection of the N-Boc group from a structurally diverse set of compounds .Physical And Chemical Properties Analysis

16-(Tert-butoxy)-16-oxohexadecanoic acid is a white to off-white powder . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .科学研究应用

催化氧化过程

过渡金属配合物,包括那些以叔丁基氢过氧化物 (TBHP) 为氧化剂的配合物,在催化氧化过程中发挥着至关重要的作用。这些配合物在工业反应中至关重要,例如环己烷氧化为己二酸和对二甲苯氧化为对苯二甲酸。非均裂化学的创新,包括使用 TBHP 的环氧化反应,凸显了这些配合物在实现选择性和高效的氧化结果中的重要性。用于 C-C 键断裂和环氧化的新型催化剂的开发展示了催化氧化的不断发展前景,对工业应用和精细化学品的合成都有影响 (Brégeault, 2003)。

烯烃的环氧化

在过渡金属催化剂存在下,使用 TBHP 对环己烯和 1-辛烯等烯烃进行环氧化,突出了 TBHP 衍生物在促进选择性氧化反应中的作用。在这些反应中对各种金属催化剂的研究提供了对金属催化的环氧化与氢过氧化物的均裂分解的机理的见解。研究结果突出了有效环氧化催化剂所需的氧化剂强度和路易斯酸度之间的平衡,为设计更有效的催化体系提供了信息 (Sheldon, 1973)。

不对称过氧化

使用手性双噁唑啉-铜配合物和 TBHP 对前手性烯丙基和苄基化合物进行不对称过氧化,展示了使用 TBHP 衍生物进行对映选择性合成的潜力。这种方法允许将各种底物转化为旋光活性过氧化物,展示了 TBHP 在不对称催化和手性分子合成中的多功能性 (Schulz, Kluge, & Gelalcha, 1998)。

氧化机理和稳定性研究

关于涉及 TBHP 的氧化机理以及 TBHP 衍生物在各种条件下的稳定性的研究,为这些化合物在化学反应中的安全性和有效性提供了重要的见解。例如,在硫酸存在下,与 16-(叔丁氧基)-16-氧代十六烷酸在结构上相关的化合物双(叔丁基过氧基)环己烷的热分解分析突出了了解 TBHP 衍生物的热稳定性和化学稳定性对于其安全处理和在工业过程中的应用的重要性 (Hsueh et al., 2016)。

安全和危害

The safety data sheet for a similar compound, tert-Butanol, indicates that it is highly flammable and can cause serious eye irritation, harm if swallowed, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

作用机制

Target of Action

16-(Tert-butoxy)-16-oxohexadecanoic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound acts as a linker in these structures, connecting the antibody or ligand to the drug or target protein .

Mode of Action

As a non-cleavable linker in ADCs, 16-(Tert-butoxy)-16-oxohexadecanoic acid connects the antibody to the cytotoxic drug . In PROTACs, it serves as an alkyl chain-based linker, connecting a ligand for an E3 ubiquitin ligase to the target protein . These linkages enable the selective delivery of drugs to target cells (in the case of ADCs) or the selective degradation of target proteins (in the case of PROTACs) .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system when used in PROTACs . This system is responsible for protein degradation within the cell . By linking a ligand for an E3 ubiquitin ligase to the target protein, the compound enables the selective degradation of that protein .

Result of Action

The action of 16-(Tert-butoxy)-16-oxohexadecanoic acid results in the selective delivery of drugs to target cells or the selective degradation of target proteins . This can lead to the destruction of cancer cells (in the case of ADCs) or the regulation of protein levels within cells (in the case of PROTACs) .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 16-(Tert-butoxy)-16-oxohexadecanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Hexadecanoic acid", "Tert-butyl alcohol", "Sodium hydroxide", "Sodium hydride", "Acetic anhydride", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Hexadecanoic acid is reacted with acetic anhydride and a catalytic amount of hydrochloric acid to form hexadecanoyl acetate.", "The hexadecanoyl acetate is then reacted with tert-butyl alcohol and sodium hydride to form 16-(tert-butoxy)hexadecanoyl acetate.", "The 16-(tert-butoxy)hexadecanoyl acetate is then hydrolyzed with sodium hydroxide to form 16-(tert-butoxy)hexadecanoic acid.", "The 16-(tert-butoxy)hexadecanoic acid is purified by washing with sodium bicarbonate, water, and drying with anhydrous sodium sulfate.", "The final product, 16-(Tert-butoxy)-16-oxohexadecanoic acid, is obtained by oxidizing 16-(tert-butoxy)hexadecanoic acid with a suitable oxidizing agent such as potassium permanganate or sodium hypochlorite." ] } | |

CAS 编号 |

843666-27-3 |

分子式 |

C20H37O4- |

分子量 |

341.5 g/mol |

IUPAC 名称 |

16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoate |

InChI |

InChI=1S/C20H38O4/c1-20(2,3)24-19(23)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(21)22/h4-17H2,1-3H3,(H,21,22)/p-1 |

InChI 键 |

HXJICNOLPKEOLU-UHFFFAOYSA-M |

SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)[O-] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)

![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)

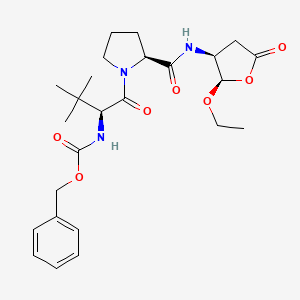

![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)

![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)